Disilver tetraborate

Beschreibung

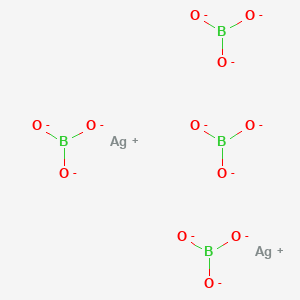

Structure

2D Structure

Eigenschaften

IUPAC Name |

disilver;tetraborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ag.4BO3/c;;4*2-1(3)4/q2*+1;4*-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIILBQGPAZTTMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Ag+].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag2B4O12-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12271-95-3 | |

| Record name | Silver borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012271953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disilver tetraborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Disilver Tetraborate

High-Pressure, High-Temperature Synthesis Strategies

The synthesis of Disilver tetraborate (B1243019) has been predominantly explored using high-pressure, high-temperature (HPHT) techniques, which involve subjecting reactants to pressures and temperatures far beyond those found in standard laboratory environments.

Research has successfully synthesized Disilver tetraborate (Ag₂B₄O₇) by employing a multianvil device under specific extreme conditions. The synthesis was conducted at a pressure of 11 GPa and a temperature of 1073 K (equivalent to 800 °C) researchgate.netresearcher.liferesearchgate.net. This specific set of parameters proved effective in yielding the crystalline form of Ag₂B₄O₇. The resulting compound was characterized extensively, revealing a unique crystal structure.

While specific studies detailing the systematic optimization of all possible reaction parameters for this compound synthesis are limited in the readily available literature, the successful synthesis at 11 GPa and 1073 K represents a significant achievement in achieving the compound under extreme conditions researchgate.netresearcher.liferesearchgate.net. These parameters—high pressure and high temperature—are critical for the formation of the specific crystal structure of Ag₂B₄O₇. The reported conditions suggest that these specific values are effective for achieving the desired product, implying a degree of inherent optimization within this experimental framework. Further research might explore variations in pressure, temperature, and reaction time to potentially refine yield or discover new polymorphs, but the current established method utilizes these extreme parameters.

Table 1: Synthesis Conditions and Structural Data for this compound (Ag₂B₄O₇)

| Parameter | Value | Source |

| Compound | This compound | |

| Chemical Formula | Ag₂B₄O₇ | |

| Synthesis Technique | Multianvil Device (High-Pressure, High-Temperature) | researchgate.netresearcher.life |

| Pressure | 11 GPa | researchgate.netresearcher.life |

| Temperature | 1073 K (800 °C) | researchgate.netresearcher.life |

| Crystal System | Monoclinic | researchgate.netresearcher.life |

| Space Group | P2₁/c (No. 14) | researchgate.netresearcher.life |

| Unit Cell Parameters | a = 787.53(3) pmb = 651.63(2) pmc = 943.88(3) pmβ = 107.911(2)° | researchgate.netresearcher.life |

| Unit Cell Volume | 460.90(3) ų | researchgate.netresearcher.life |

Advanced Crystallographic Characterization of Disilver Tetraborate

Unit Cell and Lattice Parameter Determination

The determination of the unit cell and its associated lattice parameters is fundamental to understanding the three-dimensional arrangement of atoms within a crystal.

Disilver tetraborate (B1243019) has been definitively characterized as belonging to the monoclinic crystal system researchgate.netresearcher.liferesearchgate.net. This classification indicates that the unit cell of Ag₂B₄O₇ possesses three crystallographically unequal axes, with two of the interaxial angles being 90 degrees, and the third angle deviating from 90 degrees. The monoclinic system is one of the seven crystal systems that describe the symmetry of crystalline solids ucl.ac.uk.

Within the monoclinic system, Ag₂B₄O₇ crystallizes in the centrosymmetric space group P2₁/c, designated as No. 14 researchgate.netresearcher.liferesearchgate.net. A centrosymmetric space group implies the presence of an inversion center within the unit cell, meaning that for every atom at a position (x, y, z), there is an equivalent atom at (-x, -y, -z) relative to the inversion center. The P2₁/c space group is characterized by a primitive lattice (P), a twofold screw axis parallel to the b-axis (2₁), and a c-glide plane perpendicular to the b-axis. This specific combination of symmetry elements dictates the precise arrangement and orientation of atoms within the crystal lattice ucl.ac.ukwikipedia.org.

Experimental techniques, such as single-crystal and powder X-ray diffraction, have been employed to precisely determine the dimensions of the unit cell for Ag₂B₄O₇. The compound crystallizes with four formula units per unit cell (Z=4) researchgate.netresearcher.liferesearchgate.net. The experimentally determined lattice parameters are as follows:

| Parameter | Value (pm) | Uncertainty |

| a | 787.53 | (3) |

| b | 651.63 | (2) |

| c | 943.88 | (3) |

| β | 107.911 | (2)° |

| Volume (V) | 460.90 | (3) ų |

These precise measurements define the fundamental repeating unit of the Disilver Tetraborate crystal structure.

Centrosymmetric Space Group Identification (P21/c, No. 14)

Intricate Borate (B1201080) Network Topologies

The structural framework of Ag₂B₄O₇ is characterized by complex arrangements of borate anions, which are interconnected through boron-oxygen linkages.

The borate anions within Ag₂B₄O₇ are constructed from fundamental building blocks of boron atoms bonded to oxygen atoms. These units primarily consist of tetrahedral [BO₄]⁵⁻ units , where boron is coordinated by four oxygen atoms researchgate.netwikipedia.org. These tetrahedra, along with trigonal planar [BO₃] units, share oxygen atoms (corners) to form more complex structures wikipedia.orgwikipedia.org. The specific linkages observed in Ag₂B₄O₇ include chains of alternating [B₃O₄]⁵⁻ and [B₄O₄]⁵⁻ tetrahedra, which are further connected via oxygen atoms to form extended networks researchgate.net. These arrangements can include various ring structures, such as three-, four-, five-, and six-membered rings of boron and oxygen atoms researchgate.net.

Characterization of Specific Boron-Oxygen Tetrahedral Chains

The crystal structure of Ag₂B₄O₇ features complex anionic borate layers. These layers are constructed from corner-sharing [BO₄]⁵⁻ tetrahedra, forming intricate boron-oxygen frameworks researchgate.net. Specifically, the structure exhibits chains of alternating [B₁O₄]⁵⁻ and [B₂O₄]⁵⁻ tetrahedra, as well as chains of alternating [B₃O₄]⁵⁻ and [B₄O₄]⁵⁻ tetrahedra researchgate.net. These chains are interconnected via oxygen atoms (specifically O1) to form extended layers researchgate.net. The arrangement within these layers includes various ring structures, such as dreier-, vierer-, fünfer-, and sechser-rings, all composed of corner-sharing [BO₄]⁵⁻ tetrahedra researchgate.net. Two specific oxygen atoms, O4 and O6, are noted to be threefold coordinated by boron atoms within this framework researchgate.net.

Silver Cation Coordination Environment and Interatomic Interactions

Elucidation of Silver Coordination Spheres

Within the crystal lattice of Ag₂B₄O₇, there are two crystallographically distinct silver ions, Ag1 and Ag2 researchgate.net. These silver ions are located in layers that separate the anionic borate layers researchgate.net. The coordination environment around the silver ions is described by the number of oxygen atoms they are bonded to. Ag1 exhibits a 4+2 oxygen coordination, while Ag2 shows a 4+1 oxygen coordination, as determined by Effective Coordination Number (ECoN) values researchgate.net. The primary Ag–O bond distances for Ag1 range from 239.5(2) to 253.0(2) pm, and for Ag2, from 220.1(2) to 253.0(2) pm researchgate.net. These primary interactions contribute significantly to the coordination spheres. Additionally, secondary bonding interactions are observed at longer Ag–O distances: 277.4(2) and 308.8(2) pm for Ag1, and 283.8(2) pm for Ag2 researchgate.net. The average Ag–O distances observed in Ag₂B₄O₇ fall within the typical range reported for other silver borates researchgate.net.

Comprehensive Diffraction Analyses

The structural determination and refinement of Ag₂B₄O₇ were achieved through advanced diffraction techniques, primarily single-crystal and powder X-ray diffraction.

Single-Crystal X-ray Diffraction Techniques

Single-crystal X-ray diffraction (SCXRD) is a powerful technique used to determine the precise three-dimensional arrangement of atoms in crystalline materials ceitec.czuhu-ciqso.essevenstarpharm.com. For Ag₂B₄O₇, SCXRD was employed to obtain detailed structural information, including the unit cell parameters, atomic coordinates, and bonding arrangements researchgate.netresearcher.life. The compound crystallizes in the monoclinic centrosymmetric space group P2₁/c (no. 14) with four formula units per unit cell (Z=4) researchgate.netresearcher.liferesearchgate.net. The determined unit cell parameters are:

a = 787.53(3) pm

b = 651.63(2) pm

c = 943.88(3) pm

β = 107.911(2)°

V = 460.90(3) ų researchgate.netresearcher.liferesearchgate.net

SCXRD data enabled the visualization of the complex anionic borate layers and the coordination environment of the silver ions, as well as the identification of argentophilic interactions researchgate.net.

Powder X-ray Diffraction and Rietveld Refinement Procedures

Powder X-ray diffraction (PXRD) is a widely used technique for characterizing crystalline materials in powder form youtube.com. The Rietveld refinement method is a standard approach for analyzing PXRD data, allowing for the refinement of crystal structure models and the quantification of phases malvernpanalytical.comwikipedia.orgresearchgate.netcacrdelhi.combc-mlard.carruff.inforesearchgate.netresearchgate.net. For Ag₂B₄O₇, PXRD combined with Rietveld refinement was used to validate the crystal structure determined by SCXRD researchgate.net. The Rietveld refinement process involves fitting a calculated diffraction pattern to the experimentally measured pattern, refining parameters such as peak profiles, unit cell dimensions, and atomic positions to achieve the best match malvernpanalytical.comwikipedia.orgcacrdelhi.com. The Rietveld refinement of Ag₂B₄O₇'s powder diffraction pattern (obtained using Mo-Kα₁ radiation, λ=70.93 pm) yielded satisfactory results, with reported R-Bragg values of 4.86% for Ag₂B₄O₇ and 5.52% for Ag researchgate.net. The refinement also included parameters such as Rexp=2.44%, Rwp=9.41%, Rp=6.97%, and GooF=3.86 researchgate.net. This analysis confirmed the structural model and provided quantitative data on the crystalline phases present researchgate.net.

Spectroscopic Investigations of Disilver Tetraborate

Vibrational Spectroscopy Characterization

Vibrational spectroscopy techniques, such as infrared (IR) and Raman spectroscopy, are fundamental tools for characterizing the molecular structure and chemical composition of inorganic compounds. These methods probe the vibrational modes of molecules, which are directly related to the types of bonds and the arrangement of atoms within a crystal lattice issp.ac.ru. For Disilver Tetraborate (B1243019), IR spectroscopy has been employed to confirm its formation and analyze its vibrational fingerprint.

Infrared (IR) Spectroscopy Studies

The synthesis of Disilver Tetraborate (Ag₂B₄O₇) has been achieved under specific high-pressure and high-temperature conditions, resulting in a compound that crystallizes in the monoclinic centrosymmetric space group P2₁/c researchgate.netresearchgate.net. Infrared spectroscopy was utilized as a key method for its characterization researchgate.netresearchgate.net. The Fourier Transform Infrared (FTIR) spectrum of Ag₂B₄O₇ was recorded across the spectral range of 1550 to 400 cm⁻¹ researchgate.net. Research in this area has also involved comparing the experimentally measured vibrational spectra with theoretical calculations, noting that while band positions generally align, their respective intensities can differ, which is typical in such analyses researchgate.net.

Table 1: Infrared Spectroscopy Data for this compound

| Compound Name | Spectral Range Studied (cm⁻¹) |

| This compound | 1550 – 400 |

Interpretation of Characteristic Vibrational Frequencies

The interpretation of infrared spectra for borate (B1201080) compounds is typically guided by the coordination state of boron atoms, distinguishing between trigonal planar (BO₃) and tetrahedral (BO₄) boron environments nih.govresearchgate.netresearchgate.net. These different boron coordination modes lead to characteristic vibrational frequencies associated with B-O stretching and bending modes.

General assignments for borate anions, which can provide a framework for understanding the spectra of compounds like this compound, include:

Trigonal Boron (BO₃): B-O stretching vibrations in BO₃ units are commonly observed in the wavenumber range of approximately 1310–1374 cm⁻¹ researchgate.net.

Tetrahedral Boron (BO₄): B-O stretching vibrations associated with BO₄ units typically appear in several regions, often between 872–910 cm⁻¹ and 960–1007 cm⁻¹, with additional bands around 1076 cm⁻¹ attributed to BO₄ units in various complex borate structures researchgate.net. Bending modes for tetrahedral borate units (ν₂ and ν₄) are generally expected at lower frequencies, below 600 cm⁻¹ nih.gov.

While the provided research snippets indicate that the experimental and calculated vibrational spectra of this compound were compared researchgate.net, detailed specific assignments for the characteristic vibrational frequencies of Ag₂B₄O₇ are not explicitly detailed within these summaries. A comprehensive interpretation would involve correlating the observed spectral bands with the specific borate structural units present in Ag₂B₄O₇ and considering the influence of the silver cations on these vibrations.

Computational and Theoretical Chemistry of Disilver Tetraborate

Electronic Structure Elucidation

The electronic structure of materials is foundational to understanding their physical and chemical properties. Computational methods offer a powerful means to probe these aspects at an atomic level.

Application of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely adopted computational quantum mechanical method used in physics, chemistry, and materials science to investigate the electronic structure of atoms, molecules, and condensed phases wikipedia.orggithub.io. The theory operates on the principle that the ground-state properties of a many-electron system can be determined by the spatially dependent electron density wikipedia.org. DFT has become a leading approach for studying the electronic structure and properties of molecules and solids due to its balance of accuracy and computational efficiency github.io. It allows for the prediction and calculation of material behavior based on quantum mechanical principles without requiring extensive experimental parameters wikipedia.org. While DFT has seen significant advancements, leading to improved accuracy for quantum chemistry calculations, certain approximations in exchange-correlation functionals can lead to limitations, such as inaccuracies in describing dispersion interactions or energy barriers github.iofz-juelich.de.

Advanced Hybrid Functional Calculations (e.g., HSEsol Level)

To address some of the limitations of standard DFT approximations, advanced hybrid functionals are often employed. For disilver tetraborate (B1243019) (Ag₂B₄O₇), theoretical calculations have been performed at the HSEsol level of theory researchgate.netresearcher.life. HSEsol is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which can enhance the description of electronic properties compared to pure DFT functionals fz-juelich.deriken.jp. These calculations are crucial for accurately determining the electronic band structure and density of states, providing a more refined understanding of the material's electronic behavior researchgate.net.

Electronic Band Structure and Density of States Profiling

The electronic band structure and density of states (DOS) are key indicators of a material's electronic properties, such as its conductivity and optical behavior.

Determination of Electronic Band Structure

The electronic band structure of Ag₂B₄O₇ has been determined using computational methods, specifically at the HSEsol level of theory researchgate.net. Band structure calculations involve plotting electronic eigenvalues along high-symmetry directions within the reciprocal lattice researchgate.net. This process reveals the allowed energy levels for electrons within the crystal, distinguishing between metallic, semiconducting, or insulating behavior cecam.org. The determined band structure provides fundamental insights into how electrons are distributed and move within the Ag₂B₄O₇ lattice.

Analysis of Density of States

Complementary to the band structure, the density of states (DOS) provides a distribution of the available electronic energy levels jdftx.org. For Ag₂B₄O₇, the DOS has been analyzed in conjunction with its band structure, also calculated at the HSEsol level researchgate.net. The DOS plot illustrates the number of electronic states per unit energy interval. Correlating features in the band structure with peaks and features in the DOS helps in identifying the band gap, the nature of the valence band maximum and conduction band minimum, and the contribution of different atomic orbitals to these states jdftx.orgresearchgate.netspbstu.ru. This analysis is vital for a comprehensive understanding of the material's electronic characteristics.

Quantum Chemical Prediction and Validation of Structural Properties

Quantum chemical calculations, including DFT, have been instrumental in predicting and validating the structural properties of disilver tetraborate. These theoretical investigations provide detailed crystallographic information that can be compared with experimental diffraction data.

The theoretical studies indicate that Ag₂B₄O₇ crystallizes in a monoclinic system, belonging to the centrosymmetric space group P2₁/c (no. 14) researchgate.netresearcher.life. The unit cell contains four formula units (Z=4) researchgate.netresearcher.life. The specific crystallographic parameters determined are:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c (no. 14) |

| Z | 4 |

| a | 787.53(3) pm |

| b | 651.63(2) pm |

| c | 943.88(3) pm |

| β | 107.911(2)° |

| Volume (V) | 460.90(3) ų |

The crystal structure is characterized by complex anionic borate (B1201080) layers, with silver cations (Ag⁺) situated between these layers researcher.life. Furthermore, the presence of argentophilic interactions, which are attractive interactions between silver atoms, has been noted within the structure researcher.life. These predicted structural attributes, derived from quantum chemical calculations, serve as a basis for understanding the material's stability and potential properties.

Compound List:

this compound (Ag₂B₄O₇)

Correlation Between Calculated and Experimentally Derived Lattice Parameters

The precise determination of a material's crystal structure, including its lattice parameters, is fundamental in solid-state chemistry. Experimental techniques such as X-ray diffraction provide the primary data for these parameters. Theoretical methods, such as DFT, are then employed to optimize the crystal structure and predict lattice parameters, allowing for a direct comparison with experimental results.

This compound (Ag₂B₄O₇) crystallizes in the monoclinic centrosymmetric space group P2₁/c researchgate.netresearchgate.net. The experimentally determined unit cell parameters for Ag₂B₄O₇ are as follows:

| Parameter | Value (pm or °) | Uncertainty |

| a | 787.53 | (3) |

| b | 651.63 | (2) |

| c | 943.88 | (3) |

| β | 107.911 | (2) |

| V | 460.90 | (3) ų |

Table 1: Experimentally Determined Lattice Parameters of this compound (Ag₂B₄O₇) researchgate.netresearchgate.net.

Theoretical studies have been conducted to optimize the structure of Ag₂B₄O₇ using DFT, specifically at the HSEsol level of theory, with the aim of comparing the calculated lattice parameters against the experimentally derived values researchgate.netresearchgate.net. While specific calculated lattice parameter values are not detailed in the accessible snippets, the methodology involves comparing these theoretical predictions with the experimental data to validate the computational model and gain deeper insights into the structural stability and bonding within the compound. Such comparisons are vital for confirming the accuracy of theoretical predictions and understanding any deviations that might arise from approximations in the theoretical models or experimental uncertainties.

Compound Name List:

this compound

Ag₂B₄O₇

Q & A

Basic: What are the recommended methods for synthesizing disilver tetraborate, and how can purity be optimized?

Answer:

Synthesis of this compound can be adapted from molten-salt or hydrothermal techniques used for lithium tetraborate. For example:

- Molten-salt synthesis: Combine stoichiometric amounts of AgNO₃ and boric acid (H₃BO₃) in a platinum crucible, heat to 800–900°C under inert atmosphere, and cool slowly to crystallize. Monitor phase purity via X-ray diffraction (XRD) .

- Hydrothermal synthesis: React Ag₂O with B₂O₃ in aqueous medium at 150–200°C under high pressure. Use pH titration (e.g., 0.05 mol kg⁻¹ sodium tetraborate systems) to verify reaction completion .

Purity optimization: Remove residual nitrate ions via repeated washing with deionized water. Characterize impurities using X-ray fluorescence (XRF) with lithium tetraborate/metaborate flux for matrix correction .

Basic: How can the solubility and stability of this compound in aqueous solutions be experimentally determined?

Answer:

- Solubility: Prepare saturated solutions at varying temperatures (25–100°C) and ionic strengths (e.g., 0.2 mol kg⁻¹ NaCl). Use gravimetric analysis after filtration or titrate with strong acids (e.g., HCl) to quantify B₄O₇²⁻ ions via stoichiometric breakdown:

B₄O₅(OH)₄²⁻ + 2H₃O⁺ + H₂O → 4H₃BO₃. - Stability: Monitor pH and conductivity over time. Compare with sodium tetraborate’s pH profiles (e.g., 0.05 mol kg⁻¹ solutions show pH ~9.2 at 25°C) . Use cyclic voltammetry to detect redox activity of Ag⁺ ions, which may indicate decomposition .

Advanced: How do crystallographic defects in this compound influence its electrochemical properties?

Answer:

Defects (e.g., vacancies, interstitial Ag⁺) alter ionic conductivity and redox behavior.

- Experimental design: Synthesize single crystals via Bridgman-Stockbarger method, then introduce defects via controlled doping (e.g., Ce³+ in lithium tetraborate ).

- Characterization: Use impedance spectroscopy to measure ionic conductivity. Compare with defect-free crystals. For Ag⁺ mobility, employ tracer diffusion experiments with radioactive ¹¹⁰mAg isotopes .

- Contradictions: Defects may enhance conductivity but reduce mechanical stability, as seen in lithium tetraborate glass vs. crystalline forms (hardness drops from ~5.5 GPa to ~3 GPa) .

Advanced: What advanced statistical methods resolve contradictions in this compound’s thermodynamic data?

Answer:

- Central Composite Design (CCD): Apply 2-factor-3-level CCD to optimize variables (e.g., temperature, pH) and model parabolic interactions, as demonstrated for disodium tetraborate systems .

- Error analysis: Use Monte Carlo simulations to quantify uncertainty in calorimetric data (e.g., ΔH of dissolution). Cross-validate with high-accuracy XRF standards for elemental ratios .

- Case study: Resolve discrepancies in bandgap measurements (e.g., lithium tetraborate’s Eg ranges from 7.5–9.1 eV) by standardizing optical absorption edge protocols .

Basic: What spectroscopic techniques are suitable for characterizing this compound’s structure?

Answer:

- Raman/IR spectroscopy: Identify B-O bonding modes (e.g., ~700 cm⁻¹ for boroxol rings) and Ag-O vibrations. Compare with lithium tetraborate reference spectra .

- XRD: Refine lattice parameters using Rietveld analysis. Note that Ag⁺’s high electron density may complicate peak indexing; use synchrotron sources for resolution .

- NMR: Apply ¹¹B MAS-NMR to distinguish BO₃ and BO₄ units, though Ag’s paramagnetism may require low-temperature measurements .

Advanced: How does this compound’s mechanical behavior compare to other borate glasses?

Answer:

- Nanoindentation: Measure hardness (H) and elastic modulus (E) at varying loads (e.g., 10–500 mN). Crystalline Ag₂B₄O₇ likely exhibits higher H (~6–7 GPa) and E (~100 GPa) than glassy forms, similar to Li₂B₄O₇ trends .

- Plastic deformation: Analyze pile-up patterns via atomic force microscopy (AFM). Silver’s ductility may reduce crack propagation vs. lithium tetraborate .

Basic: How to quantify this compound in mixed-phase samples?

Answer:

- Wet chemistry: Dissolve in dilute HNO₃, then titrate B₄O₇²⁻ with 0.1 M HCl using methyl red indicator. Calibrate with Na₂B₄O₇ standards .

- Instrumental: Use XRF with Li₂B₄O₇:LiBO₂ (12:22) flux to suppress matrix effects. Validate via ICP-MS for Ag/B ratios .

Advanced: What computational methods predict this compound’s electronic structure?

Answer:

- DFT calculations: Model bandgap using modified LCAO methods, as validated for lithium tetraborate (Eg = 7.5 eV ). Adjust for Ag’s relativistic effects via scalar-ZORA approximations.

- Contradictions: Experimental Eg may differ due to exciton binding energies. Cross-check with UV-Vis diffuse reflectance spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.